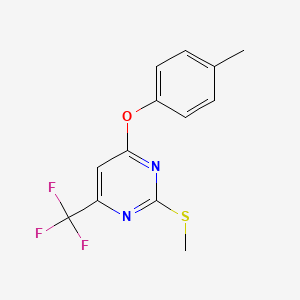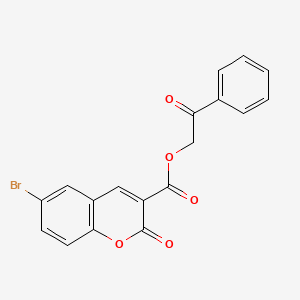
2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C18H11BrO5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The compound can be synthesized through the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . This reaction is catalyzed by CF3COOH .Molecular Structure Analysis
The structure of the compound has been confirmed by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography .Chemical Reactions Analysis
The crystal packing of the compound is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .Physical And Chemical Properties Analysis
The compound forms white crystals . It has a melting point of 161–163 °C (from CHCl3) . The compound’s FTIR (KBr) cm−1, 1H NMR (300 MHz, DMSO-d6), 13C NMR (75 MHz, DMSO-d6), and MS (m/z, relative intensity %) values are provided in the source .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One of the foundational steps in exploring the applications of 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its synthesis and the structural analysis of its derivatives. Researchers have developed methods for synthesizing various derivatives of 2H-chromene, highlighting the compound's versatility. For instance, a study presented a base-dependent cascade synthesis of novel Pyrano[3,2-c]coumarin derivatives from Baylis–Hillman bromide, indicating the compound's potential in creating structurally complex molecules with significant yields (Ge, Yang, Wu, & Xia, 2010). Additionally, the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones demonstrated the compound's efficacy in producing bioactive molecules through efficient methods (El Azab, Youssef, & Amin, 2014).
Biological Activity Evaluation
The biological activity of 2-oxo-2H-chromene derivatives is a significant area of interest. These compounds have been evaluated for various biological activities, including antimicrobial properties. For example, a study on the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones revealed that these compounds exhibited remarkable antimicrobial activity against different classes of bacteria and fungi, showcasing the potential of 2-oxo-2H-chromene derivatives in contributing to new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
Anticancer Activity and Photophysical Properties
Further research into 2-oxo-2H-chromene derivatives has also explored their anticancer activity and photophysical properties. The synthesis and anticancer activity evaluation of 2-oxo-2H-chromenylpyrazolecarboxylates provided insights into their potential as therapeutic agents, highlighting the diversity of applications within the realm of cancer research (Kumar et al., 2013). Additionally, the study of chromene derivatives' crystal structures and conformational behaviors sheds light on their fluorescence properties, contributing to the development of novel materials with potential applications in imaging and diagnostics (Shi, Liang, & Zhang, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
phenacyl 6-bromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO5/c19-13-6-7-16-12(8-13)9-14(18(22)24-16)17(21)23-10-15(20)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDAKGGGDMRZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2746624.png)
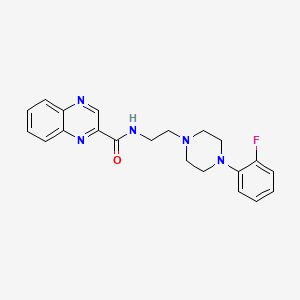
![N-(2-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2746626.png)
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide](/img/structure/B2746628.png)
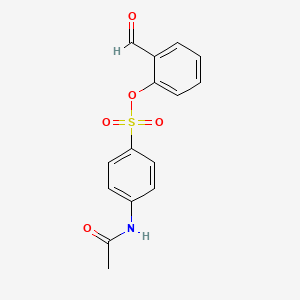
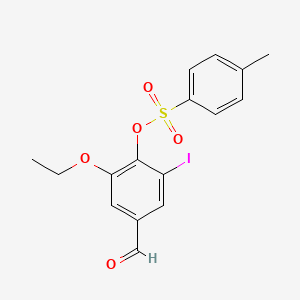


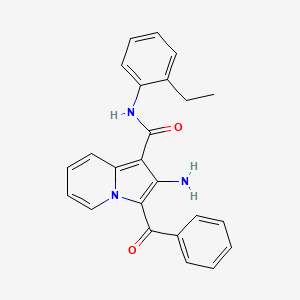
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2746639.png)
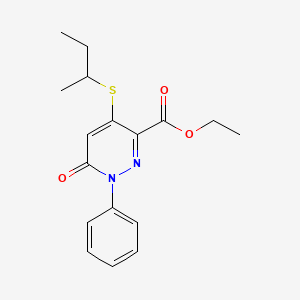
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)
